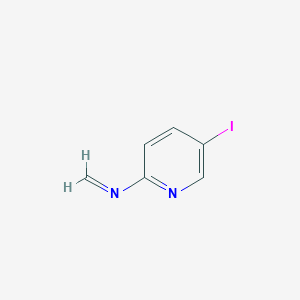

(5-Iodopyridin-2-yl)-methylene-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5IN2 |

|---|---|

Molecular Weight |

232.02 g/mol |

IUPAC Name |

N-(5-iodopyridin-2-yl)methanimine |

InChI |

InChI=1S/C6H5IN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H2 |

InChI Key |

NNOMZWAXTOKMOI-UHFFFAOYSA-N |

Canonical SMILES |

C=NC1=NC=C(C=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodopyridin 2 Yl Methylene Amine and Analogues

Direct Condensation Approaches for Pyridyl Imine Formation

The most straightforward method for the synthesis of pyridyl imines is the direct condensation of a pyridyl amine with a suitable carbonyl compound. This approach is widely used for the formation of imines from various amines and aldehydes or ketones.

Synthesis from 5-Iodo-2-aminopyridine and Formaldehyde (B43269) (or related carbonyl compounds)

The synthesis of the target compound, (5-Iodopyridin-2-yl)-methylene-amine, can be envisioned through the direct condensation of 5-Iodo-2-aminopyridine with formaldehyde. The necessary precursor, 5-Iodo-2-aminopyridine, is a known compound and its synthesis has been reported through various methods, including the iodination of 2-aminopyridine (B139424). google.comresearchgate.net One common laboratory-scale synthesis involves the reaction of 2-aminopyridine with iodine in the presence of an oxidizing agent. google.com Another route involves the copper-catalyzed Finkelstein reaction from 2-amino-5-bromopyridine (B118841). guidechem.com

Once 5-Iodo-2-aminopyridine is obtained, its condensation with formaldehyde would lead to the desired methylene-imine. This reaction is typically carried out in a suitable solvent, and may or may not require acid or base catalysis. While a specific procedure for this exact reaction is not detailed in the provided search results, the general principles of imine formation are well-established in organic chemistry.

Table 1: Synthesis of 5-Iodo-2-aminopyridine

| Starting Material | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| 2-Aminopyridine | I₂, H₂O₂, H₂O | - | google.com |

| 2-Amino-5-bromopyridine | CuI, NaI, trans-N,N'-dimethyl-1,2-cyclohexanediamine, dioxane, 110°C | 95% | guidechem.com |

| 2-Aminopyridine | I₂, HIO₄, AcOH, H₂O, H₂SO₄ | - | researchgate.net |

Catalytic Enhancements in Imine Condensation Reactions

The formation of pyridyl imines can be facilitated and enhanced through the use of catalysts. While simple condensation reactions may proceed thermally, catalysts can improve reaction rates, yields, and selectivity. For instance, various metal complexes have been explored as catalysts in the synthesis of pyridyl imines and their subsequent applications. Iron(II) complexes with pyridyl-imino ligands have been synthesized and utilized as catalysts in transfer hydrogenation reactions. bohrium.comresearchgate.net The synthesis of these complexes inherently involves the formation of the pyridyl imine ligand, often through a template effect of the metal ion.

The development of new ligands for C-H activation has also provided efficient routes to highly substituted pyridine (B92270) derivatives, which can serve as precursors to pyridyl imines. nih.gov These catalytic methods can offer milder reaction conditions and broader substrate scope compared to traditional condensation methods.

Strategies for Regioselective Iodination of Pyridyl Imine Scaffolds

Post-Formation Halogenation of Unsubstituted Pyridyl Imines

Direct halogenation of the pyridine ring in pre-formed pyridyl imines can be a viable method for introducing an iodine atom. However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions. nih.govchemrxiv.org Radical-based C-H iodination protocols have been developed for various nitrogen-containing heterocycles, including pyridines. scispace.comrsc.orgresearchgate.net These methods can offer good regioselectivity, often favoring the C3 and C5 positions. rsc.orgresearchgate.net The specific regioselectivity would depend on the electronic and steric properties of the substituents on the pyridine ring of the imine.

Utilization of Zincke Imine Intermediates for Pyridine Ring Functionalization

A powerful and increasingly popular strategy for the regioselective functionalization of pyridines, including halogenation, involves the use of Zincke imine intermediates. nsf.govnih.govchemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org This method circumvents the challenges of direct electrophilic substitution on the electron-deficient pyridine ring.

The Zincke reaction involves the N-activation of a pyridine, followed by nucleophilic attack and ring-opening to form a reactive acyclic intermediate known as a Zincke imine (or Zincke aldehyde precursor). acs.orgacs.org This transformation converts the electron-deficient pyridine into an electron-rich diene system that is amenable to electrophilic attack. nsf.govnih.gov

This strategy has been successfully applied to the highly regioselective 3-halogenation of a wide range of pyridines. nsf.govnih.govchemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org The general sequence involves:

N-activation of the pyridine ring: This is typically achieved using reagents like 2,4-dinitrochlorobenzene (Zincke's original reagent) or, more recently, triflic anhydride (B1165640) (Tf₂O). nsf.govnih.govchemrxiv.org

Ring-opening: A primary or secondary amine attacks the activated pyridinium (B92312) salt, leading to the opening of the ring and formation of the Zincke imine. nsf.govnih.gov

Regioselective Halogenation: The electron-rich Zincke imine then reacts with an electrophilic halogen source, such as N-iodosuccinimide (NIS), at a specific position. nsf.govnih.govchemrxiv.org

Ring-closing: The halogenated intermediate is then treated with a source of ammonia, such as ammonium (B1175870) acetate, to facilitate the ring-closure and reformation of the pyridine ring, now bearing a halogen at the desired position. nsf.govnih.govchemrxiv.org

This one-pot protocol allows for the transformation of pyridines into 3-halopyridines under mild conditions and with high functional group tolerance. nsf.govnih.govchemrxiv.org While this method has been extensively demonstrated for the C3-halogenation, the principles could potentially be adapted for the synthesis of other isomers, including the 5-iodo derivatives, by carefully selecting the starting pyridine and reaction conditions.

Table 2: Key Steps in the Zincke Imine-Mediated Halogenation of Pyridines

| Step | Description | Typical Reagents | Reference |

|---|---|---|---|

| N-Activation | Formation of a reactive pyridinium salt | Tf₂O | nsf.govnih.govchemrxiv.org |

| Ring-Opening | Nucleophilic attack to form the Zincke imine | Dibenzylamine | nsf.govnih.govchemrxiv.org |

| Halogenation | Electrophilic attack on the Zincke imine | N-Iodosuccinimide (NIS) | nsf.govnih.govchemrxiv.org |

| Ring-Closing | Reformation of the pyridine ring | NH₄OAc, EtOH, heat | nsf.govnih.govchemrxiv.org |

Influence of Halogen Electrophiles and Acidic Conditions

The introduction of a halogen, such as iodine, onto the pyridine ring is a critical step in the synthesis of compounds like this compound. Traditional methods for the halogenation of pyridines often require harsh conditions, such as the use of elemental halides with strong Brønsted or Lewis acids at high temperatures, to overcome the electron-deficient nature of the pyridine ring. chemrxiv.orgnih.gov These electrophilic aromatic substitution reactions can suffer from limited substrate scope and may result in mixtures of regioisomers. nih.gov

A milder and more selective approach involves the temporary transformation of the pyridine ring into a more reactive intermediate. One such strategy is the Zincke reaction, which converts pyridines into acyclic azatriene intermediates, also known as "Zincke imines". nih.govnsf.gov This maneuver transforms the electron-deficient heterocycle into a series of polarized alkenes that readily undergo electrophilic substitution. nsf.gov This method allows for highly regioselective halogenation at the 3-position (which corresponds to the 5-position in the parent pyridine after ring-closing) under mild conditions using N-halosuccinimides as the halogen electrophile. chemrxiv.org Experimental and computational studies have indicated that the nature of the halogen electrophile can influence the selectivity-determining step of the reaction. nsf.govresearchgate.net This ring-opening, halogenation, and ring-closing sequence provides a valuable alternative to direct halogenation, especially for complex molecules of pharmaceutical interest. chemrxiv.orgnsf.gov

The acidity of the reaction medium plays a crucial role. While traditional methods rely on strong acids, the Zincke imine approach proceeds under milder conditions. chemrxiv.org However, acidic conditions can also be involved in the formation of imines themselves. The condensation between an amine and a carbonyl compound to form an imine is a reversible reaction that is often catalyzed by acid. nih.gov The formation of aliphatic aldimines, in particular, can be complicated by hydrolysis and aldol (B89426) condensation under acidic conditions. nih.gov Therefore, the choice of acidic or neutral conditions must be carefully optimized based on the specific transformation, whether it is the halogenation of the pyridine ring or the subsequent formation of the imine functionality.

Transition-Metal-Catalyzed Cross-Coupling and Functionalization Reactions for Pyridyl Imine Synthesis

Transition-metal catalysis offers powerful and versatile methods for the synthesis and functionalization of pyridyl imines. Catalysts based on palladium, copper, and other metals enable a wide range of transformations, including cross-coupling, C-H activation, and annulation reactions, providing efficient routes to complex pyridyl imine structures.

Palladium-Catalyzed Transformations Involving Iodopyridines and Imine Intermediates

Palladium catalysts are extensively used in organic synthesis, particularly for forming carbon-carbon and carbon-heteroatom bonds. In the context of pyridyl imines, palladium catalysis is employed in several key transformations. For instance, palladium(II) complexes with pyridyl-imine ligands have been synthesized and characterized; these complexes coordinate to the palladium center through both the imine and pyridine nitrogen atoms. lookchem.com

Palladium-catalyzed multicomponent reactions provide a modular approach to complex heterocyclic structures from simple precursors. One such reaction involves the carbonylative coupling of bromopyridines, imines, and alkynes to synthesize indolizines. nih.govscispace.com In this process, a reactive mesoionic pyridine-based 1,3-dipole is formed, which then undergoes cycloaddition with an alkyne. nih.govscispace.com This highlights the utility of imines as key components in palladium-catalyzed cascades. The reaction mechanism is thought to involve the oxidative addition of the bromopyridine to Pd(0), followed by CO insertion to form a palladium-acyl complex, which then reacts with the imine. scispace.com

Furthermore, the pyridine nitrogen in pyridyl imines can play a significant role in palladium-catalyzed reactions. Studies on the Suzuki coupling of bromothiophene-derived pyridyl imines have shown that the palladium catalyst can facilitate imine hydrolysis. mdpi.com The association of the palladium catalyst with the pyridine ring increases the polarity of the imine (C=N) bond, making it more susceptible to nucleophilic attack by water. mdpi.com This demonstrates how the inherent properties of the pyridyl imine structure can influence reactivity in palladium-catalyzed systems.

Table 1: Examples of Palladium-Catalyzed Reactions Involving Pyridyl Imines

| Reaction Type | Starting Materials | Catalyst System | Product Type | Ref. |

| Complex Formation | (2-pyridyl-2-furylmethyl)imine, [PdCl2(cod)] | - | Bidentate Pd(II) Complex | lookchem.com |

| Multicomponent Indolizine Synthesis | 2-Bromopyridine, Imine, CO, Alkyne | Pd(OAc)2, PPh3 | Substituted Indolizine | nih.govscispace.com |

| Imine Hydrolysis (Side Reaction) | (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine | Pd(PPh3)4 | Aldehyde and Amine | mdpi.com |

Copper-Mediated Synthetic Routes

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations in pyridyl imine synthesis. Copper-catalyzed reactions are particularly useful for C-N bond formation and oxidative couplings. For example, a modular pyridine synthesis has been developed using synergistic copper(I)/iminium catalysis in a [3+3] condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes. acs.org This redox-neutral reaction proceeds under mild conditions and tolerates a broad range of functional groups. acs.org

Copper catalysis is also effective in the denitrogenative transannulation of pyridotriazoles with amines to form imidazo[1,5-a]pyridines. acs.org This cascade reaction involves the formation of a copper-carbene complex, followed by migratory insertion of the amine and subsequent oxidative dehydrogenation to yield an imine intermediate. acs.org Additionally, copper(II) bromide, in conjunction with TEMPO, has been used for the aerobic oxidation of benzylamines, a reaction that can be applied to oxidative cross-couplings. mun.ca

The synthesis of the key precursor, 5-iodopyridin-2-amine, can be achieved from 2-amino-5-bromopyridine via a copper-catalyzed Finkelstein reaction. This involves using CuI as a catalyst with NaI in dioxane at elevated temperatures. guidechem.com This highlights the utility of copper in preparing the necessary halogenated pyridine starting materials.

Table 2: Copper-Mediated Synthetic Applications for Pyridyl Imine Systems

| Reaction Type | Starting Materials | Catalyst System | Key Intermediate/Product | Ref. |

| Modular Pyridine Synthesis | O-acetyl ketoximes, α,β-unsaturated aldehydes | Cu(I) salt, Secondary amine | Substituted Pyridine | acs.org |

| Denitrogenative Transannulation | Pyridotriazoles, Benzylamines | Copper catalyst | Imine Intermediate | acs.org |

| Halogen Exchange (Finkelstein) | 2-Amino-5-bromopyridine, NaI | CuI, trans-N,N'-dimethyl-1,2-cyclohexanediamine | 2-Amino-5-iodopyridine (B21400) | guidechem.com |

| Aerobic Oxidation | Primary/Secondary Benzylamines | CuBr₂, TEMPO | Oxidized Amine/Imine Products | mun.ca |

Application of Other Metal Catalysts in Pyridyl Imine Synthesis

Beyond palladium and copper, other transition metals such as rhodium, iron, and cobalt have found applications in the synthesis and functionalization of pyridyl imines. Rhodium catalysts, for instance, are particularly effective in C-H activation reactions. A one-pot sequence involving rhodium-catalyzed C-H alkenylation of α,β-unsaturated imines with alkynes, followed by electrocyclization and aromatization, provides access to highly substituted pyridines. nih.govscispace.com This method is advantageous as it does not require pre-functionalized starting materials and tolerates various functional groups. nih.govscispace.com

Iron(II) complexes featuring chiral (pyridyl)imine ligands have been synthesized and evaluated as catalysts in the asymmetric transfer hydrogenation of ketones. researchgate.net These complexes, where three bidentate pyridyl-imine ligands coordinate to the iron center, demonstrate the ability of these scaffolds to create specific chiral environments around a metal. researchgate.net Similarly, cobalt and nickel complexes with pyridine imine ligands have been investigated for their catalytic potential, although stable complex synthesis can be challenging. princeton.edu These explorations into base metal catalysts are driven by the desire to replace more expensive precious metals in industrial processes. princeton.edu

Modular and One-Pot Synthetic Sequences for Pyridyl Imine Construction

Modular and one-pot synthetic strategies are highly desirable as they improve efficiency, reduce waste, and simplify the construction of complex molecules from readily available starting materials. organic-chemistry.orgnih.gov Several such methods have been developed for the synthesis of pyridines and related heterocycles, which can be adapted for pyridyl imine construction.

One notable approach is a transition-metal-free, one-pot reaction for the modular synthesis of polysubstituted pyridines. This sequence involves a Michael addition, a [5+1] annulation, and a dehydrofluorinative aromatization, initiated by a 2-fluoro-1,3-dicarbonyl compound. organic-chemistry.orgnih.govresearchgate.net This method offers high regioselectivity and avoids the need for metal catalysts. organic-chemistry.org

As previously mentioned, rhodium-catalyzed C-H activation enables a convenient one-pot synthesis of highly substituted pyridines from α,β-unsaturated imines and alkynes. nih.govscispace.com This C-H alkenylation/electrocyclization/aromatization sequence proceeds through dihydropyridine (B1217469) intermediates without the need for isolation. nih.gov The development of new phosphine (B1218219) ligands has broadened the scope of this transformation. nih.govscispace.com Similarly, palladium-catalyzed multicomponent reactions that generate indolizines from bromopyridines, imines, and alkynes exemplify a modular, one-pot approach where all substituents can be varied by changing the starting components. nih.govscispace.com These strategies underscore the power of designing reaction cascades that build molecular complexity in a single synthetic operation.

Deoxygenative Photochemical Alkylation Preceding Imine Formation in Pyridine Systems

Photochemical methods provide unique pathways for chemical transformations by accessing excited states that are unavailable through thermal reactions. In pyridine chemistry, photochemical strategies involving pyridine N-oxides are particularly powerful for C-H functionalization. The deoxygenation of pyridine N-oxides is a common transformation, and this reactivity can be harnessed to introduce substituents onto the pyridine ring. acs.org

A streamlined approach for the synthesis of substituted amines involves the deoxygenative photochemical alkylation of secondary amides. d-nb.info This method utilizes a triflic anhydride-mediated semi-reduction of the amide to form an imine intermediate in situ. d-nb.info This key iminium triflate intermediate then undergoes a photochemical radical alkylation, providing a novel route to α-branched secondary amines. d-nb.info This strategy effectively broadens the synthetic utility of amides, allowing them to serve as precursors to functionalized imines and amines.

Direct functionalization of pyridine N-oxides offers another route. Deoxygenative alkylation of pyridine N-oxides can be achieved using various reagents under photochemical conditions. researchgate.net For example, a one-step photoredox method allows for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides. acs.org Furthermore, pyridine N-oxides can serve as stoichiometric redox triggers to facilitate the photochemical decarboxylation of reagents like trifluoroacetic anhydride, enabling the trifluoromethylation of arenes. nih.gov Such deoxygenative functionalization reactions provide a powerful means to construct substituted pyridine skeletons, which can then be converted to the target imines, such as this compound, through subsequent condensation reactions.

Reaction Mechanisms and Mechanistic Investigations of 5 Iodopyridin 2 Yl Methylene Amine Transformations

Elucidation of Pyridyl Imine Formation Pathways

The formation of pyridyl imines generally follows the established chemical principles for imine synthesis. The core reaction is a reversible condensation between a primary amine and a carbonyl compound, in this case, a pyridine-based aldehyde or ketone. nih.govmasterorganicchemistry.com The mechanism, typically catalyzed by acid, proceeds through a sequence of protonation, nucleophilic addition of the amine to the carbonyl, deprotonation, a second protonation of the hydroxyl group to form a good leaving group (water), and finally, elimination of water followed by deprotonation to yield the C=N double bond of the imine. masterorganicchemistry.com To drive the reaction to completion, the water byproduct is often removed using methods like a Dean-Stark apparatus. nih.gov

A significant and synthetically powerful pathway to a specific class of pyridyl imine intermediates is the Zincke reaction. nih.gov This process involves the transformation of a pyridine (B92270) into a reactive, ring-opened azatriene intermediate, known as a Zincke imine. nih.govchemrxiv.org The reaction is initiated by activating the pyridine ring with a strong electrophile, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), which makes it susceptible to nucleophilic attack by an amine (e.g., dibenzylamine). nih.govchemrxiv.org This ring-opening maneuver temporarily converts the electron-deficient pyridine heterocycle into a series of polarized alkenes, which are highly reactive towards electrophiles. nih.govnsf.gov This strategy has proven particularly effective for subsequent functionalization of the pyridine skeleton. chemrxiv.orgnsf.govchemrxiv.org

Mechanistic Studies of Halogenation Reactions via Zincke Imine Intermediates

The unique electronic structure of Zincke imine intermediates has been exploited for the highly regioselective halogenation of the pyridine ring at the 3-position, a historically challenging transformation. chemrxiv.orgnih.gov This is achieved through a sequence of ring-opening to the Zincke imine, selective halogenation of the acyclic intermediate, and subsequent ring-closure to furnish the 3-halopyridine. nih.govnsf.gov

Experimental and computational studies have shed light on the mechanism of Zincke imine halogenation. The reaction proceeds via electrophilic attack of a halogen source, such as N-halosuccinimide, on the electron-rich dienamine portion of the Zincke imine. This initial attack forms a high-energy, positively charged σ-complex intermediate. nih.govchemrxiv.orgnsf.gov

Interestingly, the rate-determining and selectivity-determining step of the reaction is dependent on the nature of the halogen electrophile. nsf.govnih.gov

For chlorination and bromination , the initial carbon-halogen bond formation is the irreversible, selectivity-determining step. nih.govchemrxiv.orgnsf.gov

For iodination , the C–I bond formation is reversible. In this case, the subsequent deprotonation step becomes the step that dictates the regioselectivity of the final product. nih.govchemrxiv.orgnsf.gov

Computational studies have quantified the energy barrier for the formation of the σ-complex, highlighting the increasing energy cost for forming bonds with larger halogens. nih.govchemrxiv.orgnsf.gov

Table 1: Calculated Relative Gibbs Free Energy for σ-Complex Formation

| Halogen Source | C-Hal Bond | Relative Gibbs Free Energy (Grel) |

|---|---|---|

| N-Chlorosuccinimide | C-Cl | 9.0 kcal/mol |

| N-Bromosuccinimide | C-Br | 13.7 kcal/mol |

| N-Iodosuccinimide | C-I | 19.7 kcal/mol |

This table presents the calculated relative Gibbs free energy (Grel) for the formation of the positively charged σ-complex intermediate during the halogenation of a Zincke imine. Data sourced from computational mechanistic studies. nih.govchemrxiv.orgnsf.gov

The Zincke imine pathway has also been instrumental in the development of methods for isotope labeling. While direct isotope competition experiments for determining halogenation selectivity are not extensively detailed, related studies on isotopic exchange provide profound mechanistic insight. A notable application is the conversion of ¹⁴N-pyridines into their ¹⁵N-isotopologs. nih.govchemrxiv.org

This process utilizes the same ring-opening strategy to form a Zincke imine intermediate from a ¹⁴N-pyridine. nih.gov The subsequent ring-closing step is then performed using a ¹⁵N-labeled ammonium (B1175870) salt, such as ¹⁵NH₄Cl, which incorporates the heavy nitrogen isotope into the re-formed pyridine ring. nih.govchemrxiv.orgresearchgate.net This method is highly efficient, often achieving greater than 95% ¹⁵N incorporation, and is applicable to a wide range of complex pyridine-containing molecules. nih.govchemrxiv.org These studies underscore the mechanistic understanding of the ring-opening and closing steps, which allows for precise atomic manipulation within the heterocyclic core.

Catalytic Cycle Analysis in Metal-Mediated Transformations Involving Pyridyl Imines

Pyridyl imines are excellent ligands in organometallic chemistry, capable of participating in and influencing various catalytic cycles. Their transformations are often understood through fundamental mechanistic steps such as oxidative addition, reductive elimination, cyclometallation, and migratory insertion. libretexts.orgwikipedia.orgnih.govresearchgate.net

Oxidative addition and reductive elimination are fundamental reactions that define many catalytic processes, particularly cross-coupling reactions. libretexts.orgwikipedia.org In these cycles, a low-valent metal center undergoes oxidative addition, where its oxidation state and coordination number increase. wikipedia.orgyoutube.com The reverse process, reductive elimination, involves the formation of a new bond between two ligands and a decrease in the metal's oxidation state, releasing the final product. libretexts.orgwikipedia.org

Pyridyl imines can play a crucial role as ligands in such cycles. For example, in the rhodium-catalyzed synthesis of substituted pyridines from α,β-unsaturated imines and alkynes, a plausible mechanism involves the coordination of the imine to the metal catalyst. nih.gov This is followed by the oxidative addition of a C-H bond to the metal center. nih.gov The catalytic cycle proceeds through further steps, ultimately concluding with a reductive elimination event that forges a new bond and regenerates the active catalyst. nih.gov Kinetic simulations of such systems have implicated slow reductive elimination steps as being rate-limiting compared to facile oxidative addition. nih.gov

Cyclometallation is a process where a ligand containing a C-H bond reacts with a metal center to form a metallacycle. Pyridyl imines are effective directing groups for this type of C-H activation. researchgate.netnih.gov Studies on the cyclopalladation of imines have shown that the reaction proceeds through an electrophilic C-H bond activation, leading to the formation of stable five- or six-membered metallacycles. rsc.org Mechanistic investigations suggest the involvement of a highly ordered, four-centered transition state that includes the C-H and a metal-ligand bond. rsc.org Iron and cobalt complexes with pyridyl imine ligands have also been shown to undergo cyclometalation, likely via a σ-bond metathesis pathway. researchgate.netnih.gov

Migratory insertion is another key intramolecular step in organometallic catalysis. It involves the insertion of an unsaturated ligand (like an alkyne or carbon monoxide) into an adjacent metal-ligand bond (M-X). openochem.org A critical requirement for this reaction is that the two participating ligands must be in a cis position relative to each other in the metal's coordination sphere. openochem.org The mechanism of pyridine synthesis from imines and alkynes includes a proposed migratory insertion of the alkyne into a rhodium-hydride bond as a key step after the initial oxidative addition. nih.gov This step creates a new carbon-carbon bond and transforms the organometallic intermediate, paving the way for the final reductive elimination and product formation. nih.gov

Exploration of Radical Pathways in Imine-Related Reactions

The presence of a carbon-iodine bond on the pyridine ring of (5-Iodopyridin-2-yl)-methylene-amine introduces the potential for radical-mediated reactions. Aryl iodides are known precursors for aryl radicals, which can be generated through various methods, including photochemical cleavage or transition metal-catalyzed processes.

Photochemical Initiation: UV irradiation of iodo-aromatic compounds can lead to the homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical. For instance, the photolysis of thyroxine and its analogs in the near-UV region results in the stepwise removal of iodine atoms from the aromatic rings. nih.gov A similar photoinduced deiodination could be anticipated for this compound, which would generate a pyridyl radical intermediate. This highly reactive species could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or intramolecular cyclization if a suitable reaction partner is present.

Radical Cyclization: Imine functionalities can participate in radical cyclization reactions. rsc.org If a radical is generated elsewhere in the molecule, the imine C=N double bond can act as a radical acceptor. In the context of this compound, if a radical were generated on a substituent attached to the methylene (B1212753) carbon, a cyclization onto the pyridine ring could be envisioned. Conversely, the generation of a pyridyl radical at the C5 position could potentially lead to intermolecular reactions, such as addition to alkenes or arenes, in a Minisci-like fashion. mdpi.com

Transition Metal-Mediated Radical Reactions: Transition metals can also facilitate the generation of aryl radicals from aryl halides. These processes are central to many cross-coupling reactions. While not strictly a radical pathway in the initiation step, the subsequent steps can involve radical intermediates. Furthermore, N-aminopyridinium salts, which share structural similarities with protonated pyridyl imines, have been shown to be precursors for N-centered radicals under photocatalytic conditions, leading to reactions like the amidation of arenes. nih.govchemrxiv.org This suggests that under specific catalytic conditions, the pyridyl nitrogen of this compound could be involved in radical processes.

The table below summarizes potential radical pathways and the expected primary intermediates.

| Initiation Method | Primary Radical Intermediate | Potential Subsequent Reactions |

| Photolysis (UV irradiation) | 5-Pyridin-2-yl-methylene-amine radical | Hydrogen abstraction, Intermolecular addition |

| Intramolecular Hydrogen Atom Transfer | Carbon-centered radical on methylene substituent | Cyclization onto the pyridine ring or imine |

| Transition Metal Catalysis | Pyridyl radical or N-centered radical cation | Cross-coupling, Amination |

Tautomerization and Isomerization Processes Involving Pyridyl Imine Intermediates

Pyridyl imines, such as this compound, can undergo two primary types of constitutional and configurational isomerism: amine-imine tautomerism and E/Z isomerization around the C=N double bond.

Amine-Imine Tautomerism: this compound is structurally related to 2-aminopyridine (B139424) derivatives, which are known to exhibit amine-imine tautomerism. nih.govresearchgate.netnih.gov This process involves the migration of a proton from the exocyclic nitrogen to the ring nitrogen, resulting in a pyridone-imine tautomer.

The equilibrium between the amine and imine forms is influenced by factors such as solvent polarity and substitution patterns. nih.govacs.org For 2-aminopyridine, the amino form is generally predominant. nih.gov Computational studies on substituted purines, which contain a pyrimidine (B1678525) ring, have shown that the position of substituents significantly affects tautomeric preferences. mdpi.com In the case of this compound, the electron-withdrawing nature of the iodine atom could influence the electron density of the pyridine ring and thereby the position of the tautomeric equilibrium.

E/Z Isomerization: The C=N double bond of this compound is capable of existing as two geometric isomers, (E) and (Z). The interconversion between these isomers can occur through thermal or photochemical pathways.

Theoretical studies on pyridin-2(1H)-imine have explored the energetics of (E)/(Z)-isomerization, suggesting that the (E)-isomer is generally more stable. glaserchemgroup.com The energy barrier for this isomerization can be influenced by substituents on both the pyridine ring and the imine nitrogen. nih.gov For instance, studies on 2-(pyridin-2-ylmethylene)indan-1-ones have shown that the isomeric composition is dependent on the solvent, with polar basic solvents favoring the formation of intermolecular and intramolecular hydrogen bonds that stabilize certain isomers. researchgate.net The mechanism of isomerization can proceed through either a rotation around the C-N single bond in a protonated or enol intermediate or via an inversion at the nitrogen atom. nih.gov

The table below outlines the key features of the tautomerization and isomerization processes.

| Process | Description | Influencing Factors | Potential Intermediates/Transition States |

| Amine-Imine Tautomerism | Proton migration between the exocyclic nitrogen and the ring nitrogen. | Solvent polarity, electronic effects of substituents. | Protonated intermediates, cyclic dimers. |

| E/Z Isomerization | Geometric isomerism around the C=N double bond. | Temperature, light, solvent, steric and electronic effects of substituents. | Planar or perpendicular transition states for N-inversion or C-N bond rotation. |

Coordination Chemistry and Ligand Design Principles for 5 Iodopyridin 2 Yl Methylene Amine

The Imine Moiety as a Coordinating Ligand in Metal Complexes

The imine or Schiff base group (C=N) is a cornerstone of coordination chemistry, valued for its robust coordinating ability and synthetic accessibility. The nitrogen atom of the imine moiety possesses a lone pair of electrons, which it readily donates to a metal center, acting as a strong σ-donor. alfachemic.com This interaction is fundamental to the formation of stable metal complexes.

The electronic properties of the imine ligand can be tuned by the substituents on both the carbon and nitrogen atoms. Electron-donating groups enhance the basicity of the imine nitrogen, strengthening its σ-donor character. Conversely, electron-withdrawing groups can diminish its donor strength. Beyond its role as a σ-donor, the π-system of the C=N double bond can also participate in π-backbonding with electron-rich metal centers, further stabilizing the complex. researchgate.net This dual electronic nature allows imine ligands to form stable complexes with a wide array of transition metals. alfachemic.comnih.gov

Role of the Pyridyl Nitrogen in Metal Coordination

The pyridine (B92270) ring is a ubiquitous heterocycle in coordination chemistry. The nitrogen atom within the pyridine ring features a basic lone pair of electrons that is not part of the aromatic π-system, making it an excellent Lewis base and a strong coordinating agent for metal ions. jscimedcentral.com Pyridine and its derivatives are classified as mono-dentate ligands, binding to a metal center through this single nitrogen atom. jscimedcentral.com

The electronic properties of the pyridine ring significantly influence its coordinating ability. The presence of substituents on the ring can modulate the electron density at the nitrogen atom. Electron-donating groups increase the basicity and donor strength of the pyridyl nitrogen, while electron-withdrawing groups, such as the iodo-substituent in (5-Iodopyridin-2-yl)-methylene-amine, decrease its basicity. jscimedcentral.com Despite this, the pyridyl nitrogen remains a potent coordinating site, crucial for the formation of stable metallacyclic structures. rsc.orgnih.gov

This compound and Analogues as Monodentate and Multidentate Ligands

Ligands can be classified based on the number of donor atoms that bind to a central metal ion. This compound is structurally analogous to 2-pyridyl imine ligands, which are well-known for their ability to act as N,N'-bidentate chelating agents. uj.ac.zaacs.orgresearchgate.net

In this bidentate coordination mode, both the pyridyl nitrogen and the imine nitrogen bind simultaneously to the same metal center. This chelation results in the formation of a stable five-membered metallacycle, an energetically favorable arrangement. snnu.edu.cn The formation of such a chelate ring significantly enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands, a phenomenon known as the chelate effect. While monodentate coordination through either the pyridyl or imine nitrogen is theoretically possible, the bidentate chelation mode is overwhelmingly favored in practice for ligands of this type. uj.ac.za

The table below summarizes the potential coordination modes of pyridyl-imine ligands.

| Coordination Mode | Description | Donor Atoms Involved | Resulting Structure |

| Monodentate | The ligand binds to the metal center through a single donor atom. | Pyridyl Nitrogen or Imine Nitrogen | Linear or branched complex |

| Bidentate (Chelating) | The ligand binds to the metal center through two donor atoms. | Pyridyl Nitrogen and Imine Nitrogen | Stable 5-membered metallacycle |

Synthesis and Structural Characterization of Metal Complexes (e.g., with Palladium, Ruthenium, Zinc, Iron, Cobalt)

Pyridyl-imine ligands readily form stable complexes with a variety of transition metals, including palladium, ruthenium, zinc, iron, and cobalt. The synthesis of these complexes typically involves a straightforward reaction between the ligand and a suitable metal salt in an appropriate solvent. nih.govrasayanjournal.co.in For instance, palladium(II) complexes can be prepared by reacting pyridyl-imine ligands with palladium(II) chloride precursors. uj.ac.zaunine.ch Similarly, iron(II) and cobalt(II) complexes are often synthesized using their respective chloride salts. researchgate.net

The resulting complexes are characterized using a suite of analytical techniques to elucidate their structure and bonding.

NMR Spectroscopy (¹H and ¹³C): Offers insights into the structure of the complex in solution. Coordination to a metal center causes characteristic shifts in the signals of the ligand's protons and carbons.

Infrared (IR) Spectroscopy: Useful for observing changes in the vibrational frequency of the C=N imine bond upon coordination. This frequency typically shifts to a lower wavenumber, indicating a weakening of the bond due to electron donation to the metal. nih.gov

Elemental Analysis: Confirms the empirical formula of the synthesized complex. nih.govrasayanjournal.co.in

The table below presents representative data for metal complexes formed with pyridyl-imine type ligands.

| Metal Center | Typical Precursor | Coordination Geometry | Characterization Techniques |

| Palladium(II) | [PdCl₂(cod)], [PdClMe(cod)] | Square Planar | X-ray, NMR, IR |

| Ruthenium(II) | [RuCl₂(PPh₃)₃] | Octahedral | X-ray, NMR |

| Iron(II) | FeCl₂ | Trigonal Bipyramidal or Square Pyramidal | X-ray, Magnetic Susceptibility |

| Cobalt(II) | CoCl₂ | Trigonal Bipyramidal or Square Pyramidal | X-ray, Magnetic Susceptibility |

| Zinc(II) | ZnCl₂ | Tetrahedral | NMR, Elemental Analysis |

Application of Transient Imine Directing Groups in Catalytic Systems

In recent years, the concept of "transient directing groups" has emerged as a powerful strategy in C-H functionalization, streamlining synthetic processes by avoiding separate steps for the installation and removal of a directing group. dntb.gov.uascispace.com Imines are particularly well-suited for this role due to the reversible nature of their formation from an aldehyde or ketone and an amine. nih.govscilit.com A ligand like this compound can be generated in situ to direct a metal catalyst to a specific C-H bond, and subsequently cleaved to reveal the functionalized product. nih.govresearchgate.netnih.gov

The core principle of a transient directing group is its dynamic formation and cleavage under the reaction conditions. nih.gov This avoids the additional synthetic steps and waste generation associated with covalently pre-installed directing groups. snnu.edu.cn The ideal transient directing group should:

Form rapidly and reversibly in situ from the substrate and a catalytic amine additive. dntb.gov.uanih.gov

Coordinate strongly to the metal catalyst to facilitate the C-H activation step.

Be easily removed after the catalytic transformation, often by simple hydrolysis, to regenerate the original functional group (e.g., an aldehyde or ketone). scispace.com

The imine linkage fulfills these criteria exceptionally well. Its formation is often catalyzed by acid or base and is reversible, allowing for the directing group to be present only when needed for the catalytic cycle. This strategy has been successfully employed in ruthenium, rhodium, and palladium-catalyzed C-H functionalization reactions. snnu.edu.cnnih.govresearchgate.net

Chelation is a critical factor in the efficacy of directing groups for C-H functionalization. nih.govnih.gov When a bidentate ligand like a pyridyl-imine coordinates to a metal center, it forms a stable metallacyclic intermediate. snnu.edu.cn This chelation has several profound effects:

Increased Positional Selectivity (Regioselectivity): The rigid geometry of the chelate ring brings the metal catalyst into close and predictable proximity to a specific C-H bond, typically leading to exclusive functionalization at that site. For 2-pyridyl imine ligands, this directs functionalization to the ortho-C-H bond of the substrate's aryl group. nih.govnih.gov

Control of Reactivity: By pre-organizing the substrate and catalyst, chelation lowers the activation energy for the C-H cleavage step, which is often the rate-determining step in the catalytic cycle. nih.govnih.gov

The formation of a stable five- or six-membered metallacycle is generally favored, making N,N'-bidentate directing groups like this compound highly effective in controlling both the reactivity and selectivity of C-H functionalization reactions. researchgate.netsnnu.edu.cn

Immobilization of Catalysts on Supports via Imine Linkages (e.g., Metal-Organic Frameworks)

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the stability and recyclability of the latter. The this compound ligand is a prime candidate for such applications, particularly for anchoring metal complexes to supports like Metal-Organic Frameworks (MOFs) through its imine linkage.

The imine bond (C=N) offers a robust and versatile point of attachment. In the context of MOFs, ligands containing imine functionalities can be incorporated in two primary ways:

Post-Synthetic Modification: A pre-synthesized MOF with reactive amine or aldehyde groups on its organic linkers can be modified by reacting it with a complementary molecule to form an imine bond. For instance, an amine-functionalized MOF could be reacted with an aldehyde-containing precursor of the metal complex, or vice-versa.

Direct Synthesis: A ligand containing a pyridyl-imine moiety can be used as a primary building block during the synthesis of the MOF itself.

The pyridyl-nitrogen and the imine-nitrogen of this compound can chelate to a catalytically active metal center. This complex can then be immobilized. The iodine atom at the 5-position of the pyridine ring can also influence the catalytic activity through electronic effects or serve as a secondary site for further functionalization.

The use of pyridyl-imine based ligands for catalyst immobilization in MOFs has been demonstrated to be effective in various catalytic transformations. The porous and crystalline nature of MOFs allows for site isolation of the catalytic centers, preventing deactivation pathways such as dimerization, and provides a well-defined environment that can influence the selectivity of the reaction.

| MOF Support | Immobilized Catalyst/Ligand | Method of Immobilization | Catalytic Application | Reference |

|---|---|---|---|---|

| MIL-101-NH2(Al) | Fe and Co 2,6-pyridine dicarboxamide (PDCA) complexes | Post-synthetic modification (amide coupling) | Under investigation | morressier.com |

| Zr-MOF | Laccase | Surface immobilization (adsorption) | Oxidation of ABTS | mdpi.com |

| PCN-333(Al) | Lipase and Insulin | Encapsulation | Biocatalysis | mq.edu.au |

| MIL-101 | Ru nanoparticles | Encapsulation | Hydrogenation | mdpi.com |

Applications of 5 Iodopyridin 2 Yl Methylene Amine in Advanced Organic Transformations and Materials Science

Role as a Key Intermediate in the Synthesis of Fused Heterocycles

The inherent reactivity and strategic placement of functional groups in (5-Iodopyridin-2-yl)-methylene-amine and its precursors make it an ideal starting point for constructing polycyclic aromatic systems, which are core scaffolds in many pharmaceutically active compounds.

The synthesis of imidazo[1,2-a]pyridines, a class of compounds with a broad spectrum of biological activities, is a well-established application of 2-aminopyridine (B139424) derivatives. chemrxiv.orgcitedrive.com The presence of a 5-iodo substituent is particularly advantageous, as it provides a handle for further diversification. The general synthesis involves the reaction of 5-iodo-2-aminopyridine (a direct precursor to the target imine) with α-haloketones. nih.gov This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization and dehydration, yielding the fused heterocyclic system. organic-chemistry.org The resulting 6-iodoimidazo[1,2-a]pyridine (B1303834) core can then be further modified, for instance, in the preparation of radioligands for medical imaging. nih.gov

Multicomponent reactions (MCRs) also provide an efficient route to these scaffolds. An iodine-catalyzed three-component condensation of 2-aminopyridine, an aryl aldehyde, and an isocyanide can produce imidazo[1,2-a]pyridine (B132010) derivatives in good yields under mild, room-temperature conditions. nih.gov This highlights the utility of these building blocks in atom-economical synthetic strategies.

Table 1: Representative Synthesis of Imidazo[1,2-a]pyridine Derivatives

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| 5-Iodo-2-aminopyridine, N-(4-Acetylphenyl)-2,2,2-trifluoro-N-methylacetamide | Absolute ethanol, NaHCO₃, reflux | 2,2,2-Trifluoro-N-[4-(6-iodoimidazo[1,2-a]pyridin-2-yl)- phenyl]-N-methylacetamide | - | nih.gov |

| 2-Aminopyridine, Aryl aldehyde, tert-Butyl isocyanide | I₂ (catalyst), Room temperature | 2-Aryl-3-(tert-butylamino)imidazo[1,2-a]pyridine | Good | nih.gov |

| 2-Aminopyridines, Acetophenones | CuI (catalyst), Aerobic oxidation | 2-Aryl-imidazo[1,2-a]pyridines | Good | organic-chemistry.org |

Pyridinone scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.gov Traditional syntheses can be lengthy and require harsh conditions. chemrxiv.org The this compound framework can be chemically manipulated to produce 5-iodopyridin-2-one derivatives. A common strategy involves the transformation of the corresponding pyridine (B92270) into a pyridine-N-oxide, which can then undergo rearrangement to the pyridone. The preservation of the iodine atom during this transformation is crucial, as it allows for subsequent functionalization, for example, through palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

The synthesis of more complex, saturated heterocyclic systems such as tetrahydronaphthyridines is a testament to the utility of functionalized iodopyridines. researchgate.net Starting from a suitably substituted iodopyridine, a sequence involving metalation, reaction with an electrophile, and subsequent cyclization can furnish these intricate scaffolds. For instance, lithiation of a di-substituted iodopyridine, directed by the iodo group, allows for the introduction of a side chain. researchgate.net This side chain can then participate in a ring-closing reaction to form the tetrahydronaphthyridine core. This approach provides access to novel, functionalized heterocyclic systems that can be explored for various applications.

Strategies for Diverse Carbon-Carbon, Carbon-Nitrogen, and Carbon-Halogen Bond Formations

The C5-iodo group is the key feature enabling a multitude of bond-forming reactions, making the molecule a versatile hub for chemical diversification.

Carbon-Carbon Bond Formation : The electron-deficient nature of the pyridine ring combined with the reactive C-I bond makes the substrate ideal for palladium-catalyzed cross-coupling reactions. Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, and Heck coupling with alkenes are all feasible, allowing for the introduction of a vast range of aryl, alkynyl, and vinyl substituents at the 5-position. These reactions are fundamental in constructing complex molecular architectures from simple precursors. nih.gov

Carbon-Nitrogen Bond Formation : Buchwald-Hartwig amination provides a direct method for forming C-N bonds by coupling the C5-iodo position with a wide variety of primary and secondary amines, sulfonamides, and other nitrogen nucleophiles. researchgate.nettcichemicals.com This is a powerful tool for synthesizing libraries of compounds for drug discovery. Additionally, hypervalent iodine reagents can mediate C-N bond formation under metal-free conditions, offering an alternative synthetic pathway. researchgate.net The imine bond itself is also a site for C-N bond chemistry, as it can be readily reduced to the corresponding secondary amine, (5-Iodopyridin-2-yl)-methylamine, which is a valuable building block in its own right. nih.govgoogle.com

Carbon-Halogen Bond Formation : Beyond its role in coupling reactions, the iodine atom can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base, such as an oxygen or nitrogen atom. acs.org This interaction can be exploited to direct the assembly of molecules in the solid state, influencing crystal packing and material properties. While less common, the iodo-group could also potentially be exchanged for other halogens via reactions like the Finkelstein reaction, further diversifying the available synthetic pathways.

Table 2: Key Bond-Forming Reactions at the C5-Iodo Position

| Reaction Type | Coupling Partner | Catalyst/Reagents | Bond Formed |

| Suzuki Coupling | Aryl/Alkyl Boronic Acids | Pd catalyst, Base | C-C |

| Sonogashira Coupling | Terminal Alkynes | Pd/Cu catalyst, Base | C-C |

| Heck Coupling | Alkenes | Pd catalyst, Base | C-C |

| Buchwald-Hartwig Amination | Amines, Amides | Pd catalyst, Base | C-N |

Late-Stage Functionalization of Complex Organic Molecules Utilizing Pyridyl Imine Chemistry

Late-stage functionalization (LSF) is a critical strategy in drug discovery that involves modifying complex, drug-like molecules in the final steps of a synthesis to rapidly generate analogues and optimize properties. nih.govresearchgate.net The pyridyl imine moiety derived from this compound is exceptionally well-suited for this purpose.

A complex bioactive molecule containing a primary amine can be condensed with 5-iodo-2-pyridinecarboxaldehyde to install the entire this compound tag onto the parent structure. This newly introduced iodo-pyridyl group serves as a versatile "nexus" for diversification. Using the robust cross-coupling reactions described previously (Section 6.2), medicinal chemists can attach a wide range of functional groups to fine-tune the molecule's properties, such as improving potency, increasing solubility, or altering metabolic stability, without needing to re-synthesize the core scaffold from scratch. worktribe.comnih.gov This modular approach significantly accelerates the exploration of structure-activity relationships (SAR).

Contributions to the Design and Synthesis of Advanced Material Precursors and Supramolecular Assemblies

The applications of this compound and its derivatives extend beyond medicinal chemistry into the realm of materials science.

The pyridine nitrogen and the imine functionality are excellent coordinating sites for metal ions. This allows derivatives of the compound to be used as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). By carefully designing the organic ligand, materials with tailored porosity, catalytic activity, or photoluminescent properties can be constructed.

Furthermore, the C-I bond is a powerful tool for engineering supramolecular assemblies through halogen bonding. acs.org The directionality and strength of the halogen bond can be used to guide the self-assembly of molecules into well-defined, ordered structures such as co-crystals, liquid crystals, and gels. nih.gov This "crystal engineering" approach allows for the rational design of materials with specific electronic or optical properties, making this compound a valuable precursor for the next generation of functional organic materials.

Q & A

Q. What are the standard synthetic routes for (5-Iodopyridin-2-yl)-methylene-amine, and how are the products characterized?

The compound is typically synthesized via condensation of 5-substituted pyridin-2-amines with aromatic aldehydes, followed by iodination. For example, 5-chloro-2-aminopyridine can be iodinated using I₂ and Ag₂SO₄ in ethanol to yield iodinated derivatives . Characterization relies on spectral analysis (¹H/¹³C NMR, IR) for functional group identification and elemental analysis to confirm purity . X-ray crystallography is recommended for definitive structural confirmation, as demonstrated for related iodinated pyrimidines .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

¹H NMR identifies proton environments (e.g., methylene-amine protons at δ ~8–9 ppm), while ¹³C NMR confirms carbon frameworks, including iodine-substituted pyridine carbons. IR spectroscopy detects C=N stretches (~1600–1650 cm⁻¹) and amine/imine vibrations. Mass spectrometry (EI or ESI) provides molecular ion validation. For crystalline derivatives, single-crystal X-ray diffraction resolves bond lengths and stereochemistry .

Advanced Research Questions

Q. How can QSAR models be applied to predict the antibacterial activity of this compound analogs?

QSAR studies using software like MOE 2006.08 correlate antibacterial activity with descriptors such as Log P (lipophilicity) and SMR (steric effects). For example, higher Log P values enhance membrane permeability, while bulky substituents (e.g., iodine) may improve target binding. A validated QSAR equation might take the form: Activity = a(Log P) + b(SMR) + c , where coefficients are derived from regression analysis of analogs . Optimize substituents at the 5-position (e.g., halogens, methyl groups) to balance steric and electronic effects.

Q. What methodologies address contradictions in reported synthetic yields for iodinated pyridin-2-amine derivatives?

Discrepancies in yields (e.g., 70–85% for iodination using Ag₂SO₄ vs. alternative catalysts) require systematic analysis:

- Control experiments : Compare reaction conditions (solvent, temperature, catalyst loading).

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-iodination).

- Reproducibility checks : Validate purity of starting materials (e.g., 5-chloro-2-aminopyridine) and moisture-free conditions .

Q. How to design derivatives of this compound for enhanced bioactivity using computational methods?

- Molecular docking : Screen analogs against bacterial targets (e.g., DNA gyrase) to prioritize substituents with favorable binding (e.g., halogen interactions).

- ADMET prediction : Use tools like SwissADME to optimize Log P (ideal range: 2–3) and reduce toxicity.

- Synthetic feasibility : Prioritize substituents compatible with condensation/iodination workflows, such as electron-withdrawing groups (e.g., -NO₂) to enhance imine stability .

Q. What are the best practices for ensuring reproducibility in synthesizing this compound derivatives?

- Detailed protocols : Specify reaction times (e.g., 24 hr for LiAlH₄ reductions), solvent purity (anhydrous ethanol), and inert atmospheres (N₂/Ar) .

- Analytical validation : Report HPLC purity (>95%), melting points, and spectral data (e.g., NMR shifts for diagnostic protons).

- Reagent documentation : Catalog suppliers, batch numbers, and purity grades (e.g., Sigma-Aldridge, ≥99%) to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.